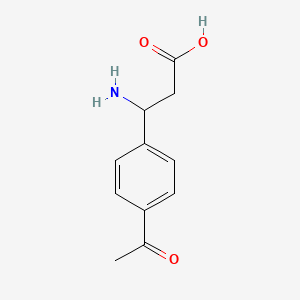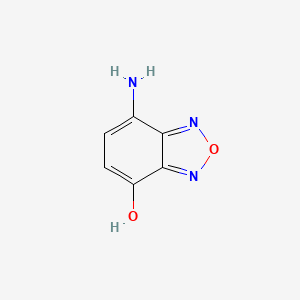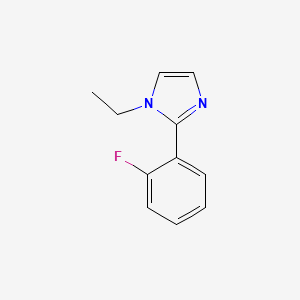
2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative. This compound is notable for its unique structure, which includes a fluorine atom, a nitrophenyl group, and a sulfonyl fluoride group. These functional groups contribute to its distinct chemical and physical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the sulfonyl fluoride group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl fluoride group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with different nucleophiles replacing the fluorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the sulfonyl fluoride group.
Scientific Research Applications
2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a radiolabeled compound for imaging studies.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride is largely dependent on its functional groups:
Fluorine Atom: The electron-withdrawing nature of fluorine can influence the reactivity of the compound.
Nitrophenyl Group: Can participate in electron transfer reactions.
Sulfonyl Fluoride Group: Known for its ability to form strong bonds with nucleophiles, making it useful in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride
- Pyridine-2-sulfonyl fluoride
Uniqueness
2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride is unique due to the combination of its functional groups, which provide a distinct set of chemical properties. The presence of both a nitrophenyl group and a sulfonyl fluoride group in the same molecule is relatively rare, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C11H6F2N2O4S |
|---|---|
Molecular Weight |
300.24 g/mol |
IUPAC Name |
2-fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C11H6F2N2O4S/c12-11-10(20(13,18)19)5-4-9(14-11)7-2-1-3-8(6-7)15(16)17/h1-6H |
InChI Key |
GUJICQTXOJDLPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C(C=C2)S(=O)(=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


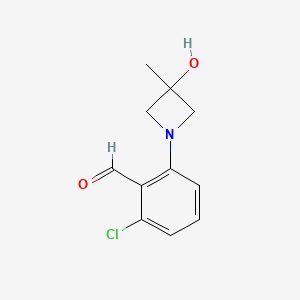
![1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride](/img/structure/B13213720.png)
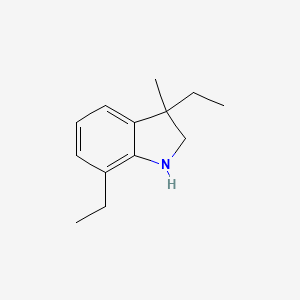

![4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13213736.png)
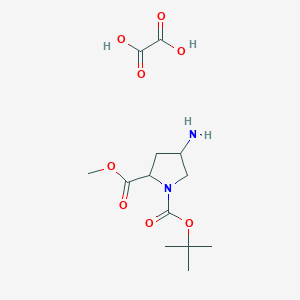
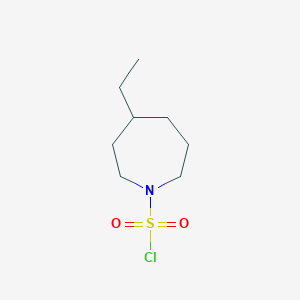
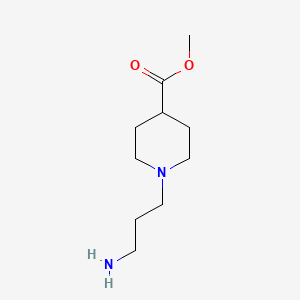
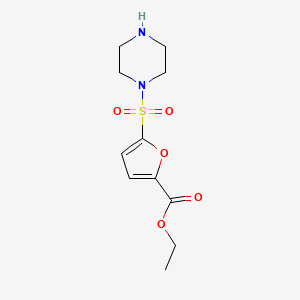
![1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13213759.png)
